4-Bromo-6-chloropiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-chloropiperidin-2-one is a heterocyclic organic compound featuring a piperidine ring substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloropiperidin-2-one typically involves the halogenation of piperidin-2-one. One common method is the bromination and chlorination of piperidin-2-one using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the addition of a base like pyridine to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the halogenation process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-6-chloropiperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 4-bromo-6-chloropiperidine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products:
Substitution: Derivatives with different functional groups replacing the halogens.
Reduction: 4-Bromo-6-chloropiperidine.
Oxidation: N-oxides of this compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-chloropiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-chloropiperidin-2-one involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting enzymes or receptors involved in critical biochemical pathways. For instance, it could inhibit certain kinases or proteases, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-chloropyridine: Another halogenated heterocycle with similar substitution patterns.
4-Bromo-2-chloropyridine: A compound with bromine and chlorine atoms on a pyridine ring.
2,6-Dichloropyridine: A pyridine derivative with two chlorine atoms.
Uniqueness: 4-Bromo-6-chloropiperidin-2-one is unique due to its piperidine ring structure, which imparts distinct chemical and biological properties compared to pyridine derivatives
Eigenschaften
Molekularformel |
C5H7BrClNO |
---|---|
Molekulargewicht |
212.47 g/mol |
IUPAC-Name |
4-bromo-6-chloropiperidin-2-one |
InChI |
InChI=1S/C5H7BrClNO/c6-3-1-4(7)8-5(9)2-3/h3-4H,1-2H2,(H,8,9) |
InChI-Schlüssel |
MUPFHLLXQQHFLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)NC1Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.